molecular formula C17H18N2OS B2895727 N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide CAS No. 2094556-39-3

N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide

Cat. No. B2895727
CAS RN: 2094556-39-3
M. Wt: 298.4
InChI Key: HRGGPWVOOBWUCX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential use in scientific research. CTMP belongs to the class of cathinone derivatives, which are known for their stimulant properties. However, CTMP has a unique chemical structure that sets it apart from other cathinone derivatives, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of CTMP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and attention, which may explain CTMP's cognitive-enhancing effects.
Biochemical and Physiological Effects:
CTMP has been shown to increase locomotor activity and heart rate in rats, indicating its stimulant properties. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. However, the long-term effects of CTMP on the brain and body are not well understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of CTMP for scientific research is its unique chemical structure, which makes it a promising candidate for further investigation. However, one limitation is the lack of information on its long-term effects and potential toxicity, which may hinder its use in clinical trials.

Future Directions

There are several potential future directions for research on CTMP. One area of interest is its potential as a treatment for neurological disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer for healthy individuals, which may have implications for academic and workplace performance. Further research is also needed to determine the long-term effects of CTMP on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of CTMP involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 3,4-methylenedioxyphenyl-2-propanone, which is converted into 1-(3,4-methylenedioxyphenyl)-2-propanone. This intermediate is then reacted with methylamine and acetic acid to form N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanone. Finally, this compound is reacted with thiophene-3-carboxylic acid and cyanogen bromide to yield CTMP.

Scientific Research Applications

CTMP has been used in several scientific studies to investigate its potential as a cognitive enhancer and a treatment for neurological disorders such as ADHD and Alzheimer's disease. In one study, CTMP was shown to improve working memory and attention in rats. Another study found that CTMP had neuroprotective effects in a mouse model of Alzheimer's disease.

properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-10-21-11-15(13)16(20)19-17(2,12-18)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGGPWVOOBWUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC(C)(CCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide

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